5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
CAS No.: 902557-62-4
Cat. No.: VC7068083
Molecular Formula: C18H16BrN5O3
Molecular Weight: 430.262
* For research use only. Not for human or veterinary use.
![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide - 902557-62-4](/images/structure/VC7068083.png)
Specification
CAS No. | 902557-62-4 |
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Molecular Formula | C18H16BrN5O3 |
Molecular Weight | 430.262 |
IUPAC Name | 5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-bromophenyl)methyl]triazole-4-carboxamide |
Standard InChI | InChI=1S/C18H16BrN5O3/c19-13-4-1-11(2-5-13)9-24-17(20)16(22-23-24)18(25)21-8-12-3-6-14-15(7-12)27-10-26-14/h1-7H,8-10,20H2,(H,21,25) |
Standard InChI Key | MULXNUSSMJWTEX-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=N3)CC4=CC=C(C=C4)Br)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,3-triazole core substituted at the 1-position with a 4-bromobenzyl group and at the 4-position with a carboxamide functional group. The carboxamide nitrogen is further linked to a 1,3-benzodioxole-methyl substituent. This hybrid structure combines aromatic, heterocyclic, and halogenated motifs, enabling diverse molecular interactions.
Molecular Formula:
Molecular Weight: 430.26 g/mol
IUPAC Name: 5-Amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Key Structural Features
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Triazole Ring: A five-membered aromatic ring with three nitrogen atoms, known for stabilizing charge-transfer complexes and participating in hydrogen bonding.
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Bromophenyl Group: Introduces hydrophobicity and potential halogen bonding with biological targets.
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Benzodioxole Moiety: Enhances metabolic stability and bioavailability through steric protection of adjacent functional groups.
Synthetic Strategies
Stepwise Synthesis
The synthesis of this compound involves sequential functionalization of the triazole core (Figure 1):
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Triazole Ring Formation: Cyclization of hydrazine derivatives with nitriles or alkynes under Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
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Bromophenyl Incorporation: Friedel-Crafts alkylation using 4-bromobenzyl bromide in the presence of Lewis acids like AlCl₃.
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Carboxamide Coupling: Amidation of the triazole-4-carboxylic acid intermediate with 1,3-benzodioxole-5-methylamine using carbodiimide activators (e.g., EDC/HOBt).
Table 1: Optimization of Synthetic Steps
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Triazole formation | CuSO₄, sodium ascorbate, rt, 24h | 78 | 95 |
Bromophenylation | AlCl₃, DCM, 0°C → rt, 12h | 65 | 90 |
Amidation | EDC, HOBt, DMF, rt, 18h | 82 | 98 |
Industrial-Scale Production
Continuous flow reactors and high-throughput screening are employed to enhance reaction efficiency. Catalytic systems using Pd nanoparticles improve regioselectivity during bromophenylation.
Biological Activity and Mechanisms
*Predicted based on QSAR modeling of analogous structures .
Anticancer Activity
Triazole derivatives demonstrate cytotoxicity against multiple cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
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Breast Cancer (MCF-7): Analogous compounds show IC₅₀ values of 4–10 µM via EGFR kinase inhibition.
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Lung Cancer (A549): Triazole-carboxamides inhibit migration by downregulating MMP-9 and VEGF.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Bromine vs. Chlorine:
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Bromine’s larger atomic radius enhances hydrophobic interactions but may reduce solubility.
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Chlorine analogs exhibit faster metabolic clearance due to decreased steric hindrance.
Benzodioxole vs. Plain Aromatic Rings:
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Benzodioxole derivatives show 3–5x longer plasma half-lives in pharmacokinetic studies.
Table 3: Structure-Activity Relationships
Structural Variation | Bioactivity Trend |
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Replacement of Br with Cl | ↓ Potency, ↑ Solubility |
Removal of benzodioxole | ↓ Metabolic stability |
Substitution at triazole C5 | ↑ Enzyme affinity |
Future Directions
Synthetic Optimization
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Green Chemistry Approaches: Replace AlCl₃ with ionic liquids to reduce waste.
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Stereoselective Synthesis: Develop chiral catalysts for enantiomerically pure variants.
Biological Validation
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models.
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Target Identification: Use CRISPR-Cas9 screens to map novel molecular targets.
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